

An In-depth Technical Guide to the Synthesis of 2-Nitroethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitroethanol

Cat. No.: B1329411

[Get Quote](#)

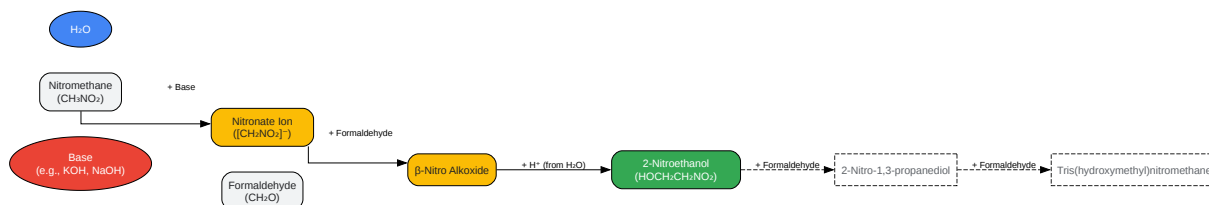
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for **2-nitroethanol**, a valuable intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals. The document details the prevalent Henry reaction (nitroaldol reaction) method, including both batch and continuous flow processes, and touches upon alternative synthetic pathways. Experimental protocols, quantitative data, and process visualizations are provided to support laboratory and process development activities.

Core Synthesis Route: The Henry Reaction

The most common and industrially significant method for synthesizing **2-nitroethanol** is the Henry reaction, which involves the base-catalyzed condensation of nitromethane with formaldehyde.^{[1][2][3]} This reaction is valued for its use of inexpensive and readily available starting materials.^[4]

The reaction proceeds via the deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields **2-nitroethanol**.^[2] A critical aspect of this synthesis is the management of side reactions, as the product, **2-nitroethanol**, can further react with formaldehyde to form di- and tri-condensation byproducts such as 2-nitro-1,3-propanediol and tris(hydroxymethyl)nitromethane.^{[5][6]} To favor the formation of the desired mono-adduct, a large excess of nitromethane is typically employed.^{[1][4]}



[Click to download full resolution via product page](#)

Caption: Mechanism of the Henry reaction for **2-nitroethanol** synthesis.

Quantitative Data for Synthesis Routes

The following table summarizes quantitative data from various reported synthesis methods for **2-nitroethanol**.

Synthesis Route	Reactants	Catalyst/Bas e	Solvent	Molar Ratio (Nitromethane:Formaldehyde)	Temperature (°C)	Yield (%)	Purity (%)	Reference
Batch Process (Henry Reaction)	Nitromethane, Paraformaldehyde	3N Methanolic KOH	Methanol/Nitromethane	11.2 : 1	Room temp. (exothermic to -35-40)	46-49	~98	[4] [7]
Batch Process (Henry Reaction)	Nitromethane, Paraformaldehyde	Potassium Carbonate	Ethanol	3.2 : 1	20, then reflux	96 (crude)	Not specified	[8]
Continuous Flow (Henry Reaction)	Nitromethane, Formaldehyde	Sodium Hydroxide	Not specified	80 : 1	Not specified	93	94 (HPLC area%)	[5]
Continuous Flow (Henry Reaction)	Nitromethane, Formaldehyde	Not specified	Not specified	100 : 1	Not specified	Not specified	93 (selectivity)	[9]
From Ethylene Oxide	Ethylene Oxide, Sodium Nitrite	Phosphoric acid (to control pH)	Water	Not applicable	20	50	Not specified	[4]

	2-							
From 2-	Iodoeth	Not	Not	Not	Not	Not	Not	
Iodoeth	anol,	specifie	specifie	applica	specifie	specifie	specifie	[4]
anol	Silver	d	d	ble	d	d	d	
	Nitrite							

Experimental Protocols

1. Batch Synthesis via Henry Reaction (Organic Syntheses Procedure)[4][7]

This procedure is a well-established method for the laboratory-scale synthesis of **2-nitroethanol**.

- Apparatus: A 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
- Reagents:
 - Paraformaldehyde (125 g, 4.16 moles)
 - Nitromethane (2.5 L, 46.6 moles, freshly distilled)
 - 3N Methanolic Potassium Hydroxide solution
 - Concentrated Sulfuric Acid (36N)
 - Diphenyl ether
 - Petroleum ether or hexane
- Procedure:
 - A suspension of paraformaldehyde in nitromethane is stirred vigorously in the reaction flask.
 - The methanolic potassium hydroxide solution is added dropwise until the pH is between 6 and 8, at which point the paraformaldehyde begins to dissolve. This typically requires about 10 ml and takes around 10 minutes.

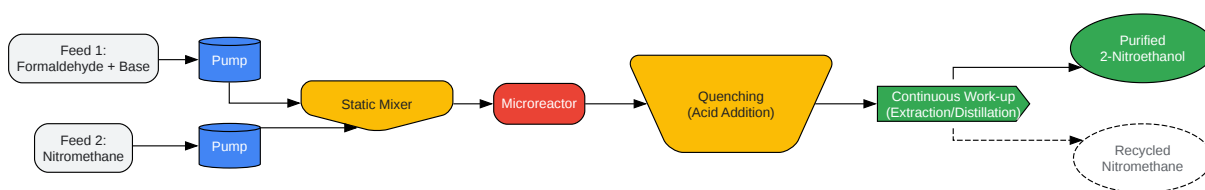
- The reaction is exothermic, and the temperature will rise. Stirring is continued for 1 hour after the base addition is complete.
- The reaction is then neutralized by the dropwise addition of concentrated sulfuric acid to a pH of approximately 4.
- The precipitated potassium sulfate is removed by filtration.
- Excess nitromethane is removed by distillation under reduced pressure (aspirator pressure, water bath at 40-50 °C).
- Caution: The residue, containing di- and tri-condensation products, can be explosive upon concentration and exposure to air.[4] It is crucial to add an equal weight of diphenyl ether as a heat-dispersing agent before proceeding with vacuum distillation.
- The **2-nitroethanol** is then distilled under high vacuum.
- The distillate, which is a two-phase mixture, is collected. The lower layer of crude **2-nitroethanol** is separated.
- The crude product is further purified by extraction with petroleum ether or hexane to yield **2-nitroethanol** with a purity of approximately 98%.[4][7]

2. Continuous Flow Synthesis of **2-Nitroethanol**[5][9]

Continuous flow processes offer significant safety and control advantages for potentially hazardous reactions like the Henry reaction involving nitromethane.[9]

- General Workflow:
 - Feed Preparation: Solutions of formaldehyde and nitromethane with a catalytic amount of base are prepared.
 - Reaction: The reactant streams are pumped into a microreactor or a tube reactor where they mix and react. The residence time in the reactor is carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.

- Work-up: The reaction mixture exiting the reactor is continuously neutralized (e.g., with sulfuric acid).
- Purification: The crude product stream undergoes continuous purification, which may involve liquid-liquid extraction and distillation to remove excess nitromethane and byproducts.



[Click to download full resolution via product page](#)

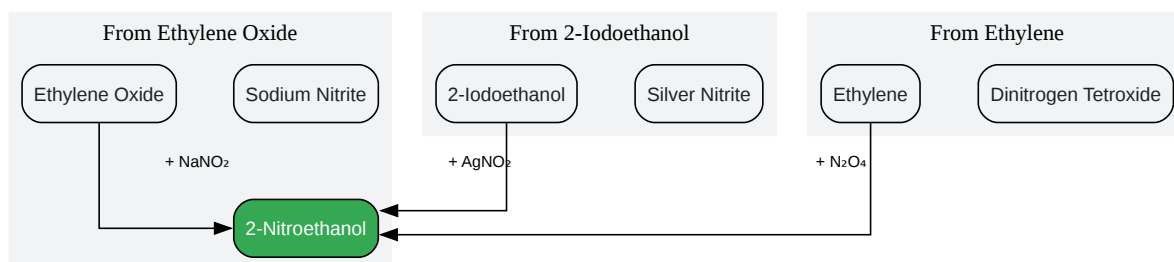
Caption: Generalized workflow for continuous synthesis of **2-nitroethanol**.

Alternative Synthesis Routes

While the Henry reaction is the predominant method, other routes to **2-nitroethanol** have been reported, although they are generally less common.^[4]

- From Ethylene Oxide: This method involves the reaction of ethylene oxide with an aqueous solution of sodium nitrite.^[4] The pH of the reaction is maintained between 7.1 and 7.3. This route provides a 50% yield but may present its own set of safety challenges associated with handling ethylene oxide.
- From 2-Iodoethanol: **2-Nitroethanol** can be prepared by the reaction of 2-iodoethanol with silver nitrite.^[4] The use of a silver salt makes this route less economically viable for large-scale production.
- Other Reported Methods: Several other methods have been described in the literature, including the action of dinitrogen tetroxide on ethylene and the selective catalytic

hydrogenation of halogenated nitroethanols.[4]



[Click to download full resolution via product page](#)

Caption: Alternative synthesis pathways to **2-nitroethanol**.

Conclusion

The synthesis of **2-nitroethanol** is predominantly achieved through the Henry reaction of nitromethane and formaldehyde. Careful control of reaction parameters, particularly the molar ratio of reactants, is crucial to maximize yield and minimize byproduct formation. While traditional batch processing is well-documented, modern continuous flow methodologies offer enhanced safety and process control, making them attractive for larger-scale production. Alternative, though less common, synthetic routes provide additional options for researchers depending on starting material availability and desired scale. This guide provides the foundational knowledge for the synthesis and handling of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. d-nb.info [d-nb.info]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Synthesis of 2-Nitroethanol - Chempedia - LookChem [lookchem.com]
- 8. 2-Nitroethanol synthesis - chemicalbook [chemicalbook.com]
- 9. jflowchemistryblog.wordpress.com [jflowchemistryblog.wordpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 2-Nitroethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329411#synthesis-routes-for-2-nitroethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com